Sodium Sulfate

Description

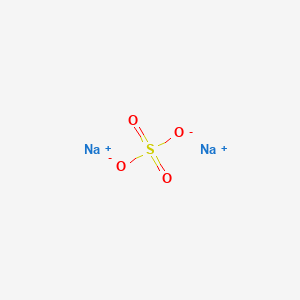

Structure

2D Structure

Properties

IUPAC Name |

disodium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZURENOXWZQFD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2SO4, Na2O4S | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10034-88-5 (mono-Na salt monohydrate), 7681-38-1 (mono-Na salt), 7727-73-3 (di-Na salt decahydrate) | |

| Record name | Sodium sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1021291 | |

| Record name | Sodium sulfate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid, Other Solid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Water or Solvent Wet Solid; Gas or Vapor; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colourless crystals or a fine, white, crystalline powder; The decahydrate is efflorescent, White, hygroscopic solid; Available forms are anhydrous (7757-82-6) and decahydrate (7727-73-3); [CHEMINFO], WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS. | |

| Record name | Sulfuric acid sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2030 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 28.1 g/100 g water at 25 °C, In water, 445.47 g/L at 20 °C and pH 5.23 (shake flask method), Soluble in about 3.6 parts water; 1 in 2 parts water is maximum solubility at 33 °C; at 100 °C it requires 2.4 parts water, Soluble in glycerin; insoluble in alcohol, SOL IN HYDROGEN IODIDE, Solubility in water: very good | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.671, Relative density (water = 1): 2.7 | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Anhydrous: 98% minimum, 0.5% Na2SO3 | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Powder or orthorhombic bipyramidal crystals, White orthorhombic crystals or powder | |

CAS No. |

7757-82-6, 13759-07-4, 68081-98-1, 68140-10-3, 68412-82-8, 7557-82-6 | |

| Record name | Sodium sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thenardite (Na2(SO4)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013759074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-C14-18-alkyl esters, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068081981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monotallow alkyl esters, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068140103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-C8-30-alkyl esters, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SULFATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36KCS0R750 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

884 °C, Latent heat of fusion: 24.4 kJ at melting point | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthesis and Production Methodologies for Sodium Sulfate

Industrial-Scale Synthesis Routes

Industrial production of sodium sulfate (B86663) is dominated by two primary approaches: processes based on direct chemical reactions and the recovery of the compound as a byproduct. atamankimya.com About one-third of the world's sodium sulfate is generated as a byproduct from other chemical industry processes. byjus.com

These processes are specifically designed to synthesize this compound through controlled chemical reactions. The most prominent methods include the Mannheim and Hargreaves processes, along with the neutralization of industrial waste streams.

The Mannheim process is a major industrial method for producing this compound, with hydrogen chloride as a significant co-product. wikipedia.org The core of the process is the reaction between sodium chloride (salt) and sulfuric acid at high temperatures. chemicalbook.comklarenbv.com The reaction takes place in a large, cast-iron Mannheim furnace, which is constructed with acid- and heat-resistant bricks to withstand the corrosive environment and high temperatures. wikipedia.org

This conversion occurs in two distinct stages. The first stage is an exothermic reaction that forms sodium bisulfate and can proceed at lower temperatures. wikipedia.orgyatai.cn NaCl + H₂SO₄ → NaHSO₄ + HCl wikipedia.org

The second stage is endothermic, requiring significant energy input with temperatures reaching 600–700 °C to complete the reaction to this compound. wikipedia.org NaCl + NaHSO₄ → Na₂SO₄ + HCl wikipedia.org

Mannheim Process Parameters

| Parameter | Description | Source(s) |

|---|---|---|

| Primary Reactants | Sodium Chloride (NaCl), Sulfuric Acid (H₂SO₄) | wikipedia.orgyatai.cn |

| Primary Products | This compound (Na₂SO₄), Hydrogen Chloride (HCl) | wikipedia.orgyatai.cn |

| Intermediate Product | Sodium Bisulfate (NaHSO₄) | wikipedia.org |

| Equipment | Mannheim furnace | wikipedia.org |

| Reaction Temp. | 600–700 °C for the second stage | wikipedia.org |

The Hargreaves process serves as an alternative to the Mannheim process for co-producing this compound and hydrochloric acid. chemicalbook.comklarenbv.com This method utilizes sulfur dioxide, oxygen (from air), and water instead of sulfuric acid to react with sodium chloride. chemicalbook.comscribd.com The process was invented by James Hargreaves in 1870. scribd.com

This reaction is typically carried out at temperatures ranging from 400°C to 550°C. google.com The process can be operated in both batch and continuous modes, with continuous systems often using vertical reaction chambers where hot gases pass through briquettes of salt. scribd.com

Hargreaves Process Parameters

| Parameter | Description | Source(s) |

|---|---|---|

| Primary Reactants | Sodium Chloride (NaCl), Sulfur Dioxide (SO₂), Oxygen (O₂), Water (H₂O) | chemicalbook.comscribd.com |

| Primary Products | This compound (Na₂SO₄), Hydrochloric Acid (HCl) | scribd.com |

| Reaction Temp. | 400–550 °C | google.com |

| Process Modes | Batch or Continuous | scribd.com |

This compound is readily produced through the classic acid-base neutralization reaction between sulfuric acid and sodium hydroxide (B78521). vaia.comchemicalforums.com This method is frequently employed in industries to neutralize surplus sulfuric acid, such as in the manufacturing of rayon. klarenbv.com The reaction is highly exothermic, releasing a significant amount of heat. quora.comguidechem.com

The balanced chemical equation for the complete neutralization is: H₂SO₄ + 2NaOH → Na₂SO₄ + 2H₂O vaia.comguidechem.com

The reaction proceeds in two steps. If an insufficient amount of sodium hydroxide is used (an equimolar mixture), the reaction first produces sodium bisulfate. guidechem.comechemi.com H₂SO₄ + NaOH → NaHSO₄ + H₂O guidechem.comechemi.com

With the addition of more sodium hydroxide, the intermediate sodium bisulfate is neutralized to form this compound. echemi.com The final salt, this compound, is stable and has wide industrial relevance. echemi.com

A substantial portion of the world's this compound supply comes from its recovery as a byproduct of various manufacturing processes. atamankimya.combyjus.com This includes its generation during the production of hydrochloric acid, rayon, and ascorbic acid, among others. atamankimya.com

This compound can be recovered from chemical streams that also contain sodium carbonate through processes involving carbonation. In one such method, a mixed aqueous solution saturated with both this compound and sodium carbonate is treated with carbon dioxide gas in a carbonation tower. google.com This causes the sodium carbonate to convert into sodium bicarbonate, which is less soluble and precipitates out of the solution. google.com The remaining solution, rich in this compound, can then be processed to recover the compound. This selective separation allows for the valorization of both sodium carbonate and this compound from a single source stream. google.com Studies have also explored the production of sodium bicarbonate from this compound via a carbonation route, which involves the crystallization and recovery of this compound in the form of Glauber's salt. mdpi.com

Byproduct Recovery and Valorization

Recovery from Caprolactam Production Intermediates

The production of caprolactam, the precursor to Nylon 6, often involves processes that generate significant quantities of sulfate byproducts. ucm.essms-vt.com In conventional methods, cyclohexanone (B45756) is reacted with hydroxylamine (B1172632) sulfate to create cyclohexanone oxime. ucm.es During this oximation step, sulfuric acid is liberated and subsequently neutralized with ammonia, resulting in the formation of ammonium (B1175870) sulfate as a major byproduct. ucm.eschemcess.com While the direct byproduct is often ammonium sulfate, the recovery and management of sulfate streams are integral to the economic and environmental sustainability of caprolactam manufacturing. chemcess.comessentialchemicalindustry.org

The purification of crude caprolactam itself involves multiple stages where byproducts are managed. For instance, after the Beckmann rearrangement of cyclohexanone oxime in oleum, the resulting acidic caprolactam solution is neutralized. ucm.esgoogle.com This is followed by extraction and distillation processes to achieve high-purity caprolactam suitable for polymerization. sms-vt.comgoogle.com The recovery of caprolactam from aqueous streams containing monomers and oligomers is an economic necessity for producers, typically achieved through multi-stage evaporation and distillation under vacuum to separate the valuable monomer from water and other residues. sms-vt.com The principles of separation and crystallization used in these recovery loops are analogous to those required for isolating inorganic salts like this compound from industrial effluents.

Electrochemical Approaches for Acid and Base Regeneration from this compound

Electrochemical salt splitting presents a sustainable pathway for converting this compound, often found in industrial waste streams, into valuable commodity chemicals: sulfuric acid and sodium hydroxide. mitacs.caelectrosynthesis.com This technology utilizes an electrochemical cell where an applied potential difference drives the migration of ions across selective membranes. electrosynthesis.comresearchgate.net In this process, water is electrolyzed at the electrodes to generate protons (H⁺) at the anode and hydroxide ions (OH⁻) at the cathode. electrosynthesis.comscispace.com Sodium ions (Na⁺) migrate towards the cathode to form sodium hydroxide, while sulfate ions (SO₄²⁻) move towards the anode, forming sulfuric acid. electrosynthesis.com

Ion Exchange Membrane Technology in this compound Systems

The efficacy of electrochemical salt splitting hinges on the performance of ion exchange membranes, which selectively transport either cations or anions. mitacs.caresearchgate.net Systems are typically configured as two- or three-compartment cells. google.comresearchgate.net

Two-Compartment Cells: A two-compartment cell uses only a single membrane (typically a CEM) to separate the anolyte and catholyte. researchgate.net While simpler, this configuration can be less efficient due to the co-migration of hydrogen ions along with sodium ions through the cation-exchange membrane, which decreases current efficiency. researchgate.net

The choice between configurations involves a trade-off between product purity and operating costs, with three-compartment systems offering higher purity at the expense of greater energy consumption due to higher cell voltage. researchgate.net

Table 1: Comparison of Electrochemical Cell Configurations for this compound Splitting

| Feature | Two-Compartment Cell | Three-Compartment Cell | Bipolar Membrane Electrodialysis (BMED) |

|---|---|---|---|

| Primary Membranes | 1 (Cation Exchange) | 2 (Anion & Cation Exchange) | Bipolar, Anion, Cation |

| Product Purity | Lower (cross-contamination possible) | High | High |

| Key Challenge | Co-migration of H⁺ with Na⁺ ions reduces current efficiency. researchgate.net | Proton leakage back across the anion exchange membrane. electrosynthesis.com | Membrane stability and potential for ion leakage. electrosynthesis.comresearchgate.net |

| Energy Consumption | Generally lower cell voltage than 3-compartment. researchgate.net | Higher operating cost and power consumption. researchgate.net | Reduced power requirements compared to electrode-based water splitting. electrosynthesis.com |

| Byproduct Generation | Hydrogen and Oxygen at electrodes. | Hydrogen and Oxygen at electrodes. | No H₂ or O₂ gas co-production from water splitting. electrosynthesis.com |

Bipolar Membrane Electrodialysis for Waste this compound Conversion

Bipolar Membrane Electrodialysis (BMED) is an advanced electromembrane process that converts salt solutions directly into their corresponding acids and bases. researchgate.netnih.gov A key component is the bipolar membrane (BPM), which is composed of a cation-exchange layer and an anion-exchange layer laminated together. fuelcellstore.com Under an electric field, this membrane facilitates the splitting of water molecules into H⁺ and OH⁻ ions, which then combine with ions from the salt stream to form the acid and base products. fuelcellstore.comresearchgate.net

This technology is highly effective for treating waste streams rich in this compound, such as those from lithium carbonate or metallurgical production. researchgate.netnih.govaalto.fi In a BMED stack, the this compound solution flows through a desalination compartment, where Na⁺ ions migrate through a cation-exchange membrane into the base compartment and SO₄²⁻ ions migrate through an anion-exchange membrane into the acid compartment. researchgate.net

Research has demonstrated the high efficiency and economic potential of BMED for this conversion. Studies show that a nearly 100% conversion rate of this compound can be achieved. nih.govresearchgate.netnih.gov The resulting sulfuric acid and sodium hydroxide can reach purities of over 98%. researchgate.netnih.gov This process offers significant environmental benefits by enabling a closed-loop system where the regenerated acid and base can be reused as raw materials in upstream processes. nih.gov

Table 2: Reported Performance of Bipolar Membrane Electrodialysis (BMED) for this compound Conversion

| Parameter | Reported Value | Source(s) |

|---|---|---|

| Na₂SO₄ Conversion Rate | ~100% | researchgate.net, nih.gov, nih.gov |

| Sulfuric Acid Purity | 98.32% | researchgate.net, nih.gov |

| Sodium Hydroxide Purity | 98.23% | researchgate.net, nih.gov |

| Energy Consumption | 1.4 kWh·kg⁻¹ Na₂SO₄ | researchgate.net, nih.gov, nih.gov |

| Estimated Process Cost | USD 0.705 per kg of Na₂SO₄ | researchgate.net, nih.gov |

Extraction from Natural Mineral Deposits

This compound is naturally abundant in mineral forms, most notably as thenardite (anhydrous Na₂SO₄) and mirabilite (the decahydrate (B1171855) form, Na₂SO₄·10H₂O), also known as Glauber's salt. google.com Commercial extraction from these deposits is a significant source of the world's this compound supply.

Crystallization and Calcination Techniques in Natural this compound Extraction

A common method for processing thenardite ore involves a series of physical and chemical separation steps. google.com The process begins with the mechanical crushing of the ore, followed by lixiviation (leaching) with water. google.com This step dissolves the this compound, creating a saturated or near-saturated solution, while insoluble materials and sludge can be separated by settling. google.com

The clarified this compound solution is then subjected to crystallization. google.com By cooling the solution to below 32.4°C (the transition temperature), this compound crystallizes as mirabilite (Glauber's salt, Na₂SO₄·10H₂O). ebner-co.de This cooling crystallization is effective because the solubility of this compound decreases significantly as temperature drops below this point. diva-portal.org To obtain the anhydrous form, the mirabilite crystals undergo a process analogous to calcination. The crystals are melted, dissolving in their own water of crystallization. google.com This creates a slurry from which the less soluble anhydrous this compound crystals precipitate and can be settled, separated, and dried. google.com

Solar-Driven Fractional Crystallization Processes for this compound

Solar-driven evaporation is an emerging, low-energy approach for recovering salts from brines and hypersaline wastewater. nih.gov Advanced solar-driven fractional crystallization aims to separate different types of salts from a mixed solution by exploiting differences in their transport properties and solubilities. nih.govphasediagram.dk

One innovative approach utilizes a wood-derived, nanofluidic solar crystallizer. nih.gov In this system, solar energy drives the evaporation of water, which induces a capillary flow that concentrates ions within nano-scale channels. nih.gov These channels can be chemically engineered with functional groups that create differentiated interactions with various ions. For example, positively charged channel walls can slow the transport of divalent sulfate ions (SO₄²⁻) more than monovalent chloride ions (Cl⁻) through electrostatic interaction. nih.gov This engineered difference in ion mobility leads to spatial separation as the brine moves through the evaporator, allowing for the fractional crystallization of nearly pure this compound. nih.gov This method represents a sustainable pathway for resource recovery, transforming waste salt streams into valuable products with minimal energy input. nih.gov

Laboratory-Scale Synthesis Techniques

Modern laboratory practices for synthesizing this compound often prioritize precision, yield, and the study of reaction kinetics. These methods provide valuable insights into the fundamental chemistry of sulfate formation.

The reaction between sodium bicarbonate and magnesium sulfate in an aqueous solution presents a viable, albeit complex, pathway for the synthesis of this compound. When solutions of these two salts are mixed, a double displacement reaction can occur. In practice, the direct precipitation of this compound is not straightforward due to the solubilities of the various potential products.

The reaction chemistry is influenced by the slight basicity of sodium bicarbonate solution (pH 8-9) and the slight acidity of magnesium sulfate solution (pH 5.5-6.5). quora.com Upon mixing, magnesium sulfate can hydrolyze to form magnesium hydroxide and sulfuric acid. This in-situ generated sulfuric acid then reacts with sodium bicarbonate to produce this compound, water, and carbon dioxide gas. quora.comquora.com

An alternative outcome is the precipitation of magnesium carbonate or magnesium hydrogen carbonate, leaving this compound in the solution. quora.comquora.com The isolation of solid this compound from the resulting solution typically requires subsequent steps such as fractional crystallization, which takes advantage of the different solubilities of the salts at various temperatures. chemicalbook.com While this method is a subject of chemical discussion, its practical application for the direct, high-yield synthesis of pure this compound at a laboratory scale is intricate and depends heavily on the control of reaction conditions such as concentration and temperature. sciencemadness.org

Reactive crystallization is an advanced technique that combines chemical reaction and crystallization into a single process to enhance yield and product purity. For this compound synthesis, this can be effectively achieved in aqueous-organic solvent systems. The addition of a water-miscible organic solvent, such as ethanol (B145695), to an aqueous reaction mixture acts as an antisolvent, reducing the solubility of the inorganic salt and promoting its precipitation.

A kinetic study of the reaction between sodium chloride and sulfuric acid in an aqueous ethanol solution demonstrated the efficacy of this method. acs.org The process was found to be highly selective towards the formation of anhydrous this compound, with yields reported to be higher than 95% by weight. acs.orgresearchgate.net The reaction rate was determined to be elementary, and the thermometric method in an adiabatic batch reactor was used to determine the kinetic parameters. acs.org

The presence of the organic component can also influence the crystal habit and size distribution of the resulting this compound. For instance, in high-salinity wastewater treatment, organic impurities like dimethoxymethane (B151124) were found to affect the nucleation and growth kinetics of this compound crystals. mdpi.com Specifically, the nucleation of this compound was identified as a secondary process controlled by surface reactions, with higher temperatures and suspension densities favoring crystallization. mdpi.com

Table 1: Kinetic Parameters for this compound Synthesis via Reactive Crystallization

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Yield | >95 wt % | Aqueous ethanol solution | acs.orgresearchgate.net |

| Nucleation Process | Secondary | Controlled by surface reactions | mdpi.com |

Advanced Sulfation Strategies for Organic Molecules

The introduction of a sulfate group into organic molecules is a critical transformation in medicinal chemistry and biotechnology, as organosulfates play significant roles in various biological processes. rsc.orgbham.ac.ukresearchgate.net The synthesis of these molecules, however, is often challenging due to their poor solubility in organic solvents, which complicates purification. rsc.org This has driven the development of advanced sulfation methodologies.

A significant advancement in the synthesis of organosulfates is the use of tributylsulfoammonium betaine (B1666868) (TBSAB). rsc.orgbham.ac.uk This reagent offers a high-yielding route to organosulfates with the major advantage of simplified purification. The tributylammonium (B8510715) intermediate formed during the reaction has greater lipophilicity, which facilitates its handling in organic solvents and often circumvents the need for ion-exchange chromatography. bham.ac.ukresearchgate.net

The development of TBSAB was spurred by the difficulties encountered with conventional sulfation methods during the synthesis of complex bioactive molecules. researchgate.net The reagent has been successfully applied to a diverse range of alcohols, including natural products, steroids, and amino acids, demonstrating its broad utility. rsc.orgbham.ac.uk For example, it has been used for the chemoselective sulfation of steroids like estrone (B1671321) and pregnenolone, yielding the corresponding biologically relevant sodium salts directly after a simple workup. researchgate.net

In response to the need for more versatile sulfation methods, an alternative approach inspired by TBSAB was developed. This three-step procedure utilizes the solubilizing properties of tributylamine (B1682462) in conjunction with commercially available sulfating agents, providing an operationally simple and cost-effective route to organosulfates and sulfamates. nih.gov

The use of alkyl chlorosulfate (B8482658) esters represents a more traditional, yet still relevant, approach to the synthesis of organosulfates. rsc.org These reagents are employed as intermediates in the synthesis of alkyl hydrogen sulfates. google.com The general method involves the reaction of an alcohol with an alkyl chlorosulfate, followed by a deprotection step. rsc.org

While this has been considered a reliable method, it has limitations, including the frequent necessity of a strong base and a deprotection step that can lead to the formation of side products. rsc.org Chloromethyl chlorosulfate, for instance, is a useful reagent for the synthesis of chloromethyl esters of certain antibiotics due to the mild reaction conditions and high yields it can achieve. google.com The synthesis of alkyl chlorosulfates themselves can be achieved by reacting an appropriate organic precursor, such as methylene (B1212753) chloride, with sulfur trioxide. google.com Continuous production processes have been developed to react liquid chlorosulfonic acid with organic compounds like alkoxylated alkyl phenols to produce sulfated products, with specific process controls to minimize charring and discoloration. google.com

Two other prominent strategies for the formation of sulfate esters are the dicyclohexylcarbodiimide (B1669883) (DCC)/sulfuric acid (H2SO4) coupling method and the sulfitylation-oxidation protocol.

The DCC/H2SO4 coupling method was first reported for the sulfation of aliphatic and alicyclic alcohols. nih.gov The reaction involves the activation of sulfuric acid by DCC, forming a reactive intermediate that is then attacked by the alcohol to produce the monosulfate ester and dicyclohexylurea as a byproduct. nih.govrsc.org A key aspect of this method is the order of addition of reagents, with the alcohol typically being added to DCC before the introduction of sulfuric acid. nih.gov A significant drawback of this approach is its unsuitability for acid-sensitive substrates due to the strong acidity of sulfuric acid. rsc.orgnih.gov The steric bulk of the DCC-H2SO4 complex can also influence the regioselectivity of the reaction, favoring the sulfation of less sterically hindered primary alcohols. researchgate.net

The sulfitylation-oxidation protocol offers a milder, high-yielding alternative for the sulfation of alcohols. organic-chemistry.orgnih.govacs.org This multi-step process involves:

Formation of a sulfite (B76179) diester: An alcohol is reacted to form a protected sulfite diester. These intermediates are generally more stable and less electrophilic than their sulfate counterparts, allowing for a wider range of chemical transformations. organic-chemistry.orgru.nl

Oxidation: The sulfite diester is then oxidized to the corresponding sulfate diester. A common and effective oxidizing system for this step is sodium periodate (B1199274) (NaIO4) with a catalytic amount of ruthenium trichloride (B1173362) (RuCl3). ru.nl

Deprotection: The protecting group is removed to yield the final sulfate monoester. organic-chemistry.org

This protocol has been successfully applied to a variety of substrates, including diols, sugars, and phenols, and is noted for its high yields and the stability of its intermediates, which are often amenable to standard purification techniques like silica (B1680970) gel chromatography. organic-chemistry.orgru.nl

Table 2: Comparison of Advanced Sulfation Strategies

| Method | Key Reagents | Advantages | Limitations | References |

|---|---|---|---|---|

| Tributylsulfoammonium Betaine (TBSAB) | Tributylsulfoammonium betaine | High yield, simplified purification, good for complex molecules | Newer method, reagent availability may be a consideration | rsc.orgbham.ac.ukresearchgate.net |

| Alkyl Chlorosulfate Esters | Alkyl chlorosulfate | Reliable for certain substrates | Requires strong base, potential for side products | rsc.orggoogle.com |

| DCC/H2SO4 Coupling | Dicyclohexylcarbodiimide (DCC), H2SO4 | Direct sulfation | Not suitable for acid-sensitive substrates, steric hindrance effects | rsc.orgnih.govresearchgate.net |

Microwave-Assisted Sulfation Techniques in Organic Synthesis

Microwave-assisted synthesis has emerged as a transformative and efficient methodology in organic chemistry, particularly for sulfation reactions. nih.govnumberanalytics.com This technique utilizes microwave radiation to rapidly heat reactants, which can dramatically reduce reaction times and often leads to higher product yields compared to conventional heating methods. numberanalytics.comresearchgate.net The application of microwaves in the sulfation of organic molecules, especially those with multiple hydroxyl groups, has successfully addressed long-standing challenges such as long reaction times, low yields, and the formation of multiple byproducts. nih.gov

The primary advantages of microwave-assisted sulfation include enhanced reaction rates, improved yields, and greater product selectivity. numberanalytics.com For instance, the sulfation of poly-hydroxylated small organic molecules, which can be difficult due to issues like anion crowding, is significantly more efficient under microwave irradiation. nih.gov A reaction that might take 24 hours under conventional heating to achieve a 60% yield can be completed in just 30 minutes with a yield of over 91% using microwave assistance. nih.gov This acceleration is attributed to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. numberanalytics.comijnrd.org

Research has shown that various factors influence the success of microwave-assisted sulfation, including the choice of solvent, temperature, and the sulfating agent. Solvents with high dielectric constants that are "microwave-friendly," such as acetonitrile (B52724) (CH₃CN), have proven to be optimal for these reactions. nih.gov The combination of the sulfur trioxide-pyridine complex (SO₃•py) as the sulfating agent with pyridine (B92270) as a base has been found to be highly effective, suggesting a general base catalysis mechanism. nih.gov

The versatility of this technique is demonstrated by its successful application to a wide range of substrates, including those with sensitive functional groups like amides, esters, aldehydes, and double bonds. nih.gov It is effective for molecules containing a single hydroxyl group as well as those with up to six. nih.gov Furthermore, microwave-assisted protocols have been developed for the efficient O- and N-sulfation of heparin and heparan sulfate-like oligosaccharides, achieving excellent yields in very short reaction times. researchgate.net

Research Findings on Reaction Conditions

Detailed studies have optimized the conditions for microwave-assisted sulfation to maximize yield and minimize reaction time. The interplay between temperature and time is critical; for example, a 90.8% conversion was achieved in just 10 minutes at 120°C, whereas at 100°C, it took 30 minutes to reach a similar conversion. nih.gov In contrast, at a lower temperature of 40°C, no product was detected after 10 minutes, highlighting the importance of thermal energy in overcoming the activation barrier. nih.gov

The following table summarizes the effect of different solvents on the yield of a per-sulfated product under microwave irradiation.

| Solvent | Reaction Time (minutes) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acetonitrile (CH₃CN) | 10 | 100 | 47.4 |

| Nitromethane (CH₃NO₂) | 10 | 100 | 23.2 |

| Dimethylformamide (DMF) | 10 | 100 | 17.2 |

Further research has also established optimal conditions for the conversion of bromides to sodium sulfonates, a precursor for other sulfur-containing compounds. Microwave heating at 160°C for 15 minutes in a mixture of THF:EtOH:H₂O was found to be optimal, significantly reducing reaction times from many hours required by conventional refluxing. nih.gov

The table below showcases the results of microwave-assisted sulfation on various poly-hydroxyl substrates, demonstrating the method's broad applicability and efficiency.

| Substrate | Sulfating Agent System | Reaction Time (minutes) | Temperature (°C) | Isolated Yield (%) |

|---|---|---|---|---|

| Substrate 1 | SO₃•py / pyridine | 30 | 100 | 91.2 |

| Substrate 2 | SO₃•py / pyridine | 10 | 120 | 95.0 |

| Substrate 3 (crowded) | SO₃•py / pyridine | 10 | 120 | 54.0 |

| Substrate 5 | SO₃•py / pyridine | 10 | 120 | 72.0 |

| Substrate 8 (aldehyde) | SO₃•py / pyridine | 10 | 120 | 68.0 |

These findings underscore the significant advantages of microwave-assisted techniques in the synthesis of sulfated organic compounds, offering a rapid, efficient, and versatile alternative to traditional methods. nih.govnih.gov

Crystallographic and Structural Studies of Sodium Sulfate Phases

Crystalline Forms and Hydrates of Sodium Sulfate (B86663)

Sodium sulfate is known to exist in both anhydrous and hydrated forms, each with distinct crystallographic properties. The most common forms are the anhydrous mineral thenardite and the fully hydrated decahydrate (B1171855), known as mirabilite.

Thenardite is the naturally occurring anhydrous form of this compound (Na₂SO₄). researchgate.net It crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles to each other. researchgate.netresearchgate.net The crystal structure of thenardite belongs to the Fddd space group. researchgate.netresearchgate.net This space group imposes specific symmetry constraints on the arrangement of atoms within the unit cell.

The unit cell is the basic repeating block of the crystal structure. For thenardite, the dimensions of this cell have been determined through X-ray diffraction studies. While slight variations exist in the literature, representative values for the lattice parameters are approximately a = 9.829 Å, b = 12.302 Å, and c = 5.868 Å. researchgate.net The crystal structure consists of sodium (Na⁺) cations and sulfate (SO₄²⁻) anions arranged in a specific three-dimensional lattice.

Crystallographic Data for Thenardite (Anhydrous this compound)

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.netresearchgate.net |

| Space Group | Fddd | researchgate.netresearchgate.net |

| Unit Cell Parameters | a = 9.829(1) Å | researchgate.net |

| b = 12.302(2) Å | ||

| c = 5.868(1) Å |

Mirabilite, also known as Glauber's salt, is the decahydrate form of this compound, with the chemical formula Na₂SO₄·10H₂O. tue.nl In contrast to the orthorhombic structure of thenardite, mirabilite crystallizes in the monoclinic system. tue.nlucl.ac.uk This system is defined by three unequal axes, with one pair not being perpendicular. The space group for mirabilite is P2₁/c. tue.nlucl.ac.uk Under humid conditions, thenardite can absorb water and convert to mirabilite. researchgate.net Conversely, mirabilite is unstable in dry air and will dehydrate to form a white powder of thenardite. tue.nl

The crystal structure of mirabilite is notably different from its anhydrous counterpart due to the incorporation of ten water molecules per formula unit. These water molecules are an integral part of the crystal lattice.

Crystallographic Data for Mirabilite (this compound Decahydrate)

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | tue.nlucl.ac.uk |

| Space Group | P2₁/c | tue.nlucl.ac.uk |

| Unit Cell Parameters (at 300 K) | a = 11.51472(6) Å | researchgate.net |

| b = 10.36495(6) Å | ||

| c = 12.84651(7) Å | ||

| β = 107.7543(1)° |

The crystal structure of mirabilite has been determined using techniques like neutron diffraction. iycr2014.org It features a layered structure where chains of sodium octahedra run along the c-axis. iycr2014.orgusra.edu These chains are separated by sulfate tetrahedra, which are interconnected through a network of hydrogen bonds involving the water molecules. iycr2014.orgusra.edu Some of these hydrogen bonds are disordered. iycr2014.org

Early studies of the heat capacity of mirabilite led to the inference that the hydrogen bonds within its structure are disordered and that this disorder becomes "frozen-in" at very low temperatures. ucl.ac.uk The entropy of this compound decahydrate has been a subject of study to understand the contributions of this disorder to the thermodynamic properties of the crystal. acs.orgescholarship.org The structure contains two types of orientational disorder: one associated with water molecules and another with the sulfate tetrahedra. ucl.ac.uk However, some studies did not observe the sulfate disorder, but did note temperature-dependent changes in the occupancies of deuterons in the orientationally disordered water molecules coordinated to the sodium ions. researchgate.net

The thermal expansion of mirabilite has been investigated using high-resolution neutron powder diffraction over a wide range of temperatures (4.2 K to 300 K). researchgate.netucl.ac.uk These studies show that the unit-cell volume increases with temperature. The temperature dependence of the unit-cell volume (V) between 4.2 K and 300 K can be described by the polynomial equation: V = -4.143(1) × 10⁻⁷T³ + 0.00047(2)T² - 0.027(2)T + 1437.0(1) ų. researchgate.net

The coefficient of volume thermal expansion is positive above 40 K. researchgate.netucl.ac.uk The expansion is anisotropic, meaning it is not the same in all crystallographic directions. The orientation and magnitude of the principal axes of the thermal expansion tensor are related to the main structural elements of the crystal. researchgate.netucl.ac.uk It has been noted that the freezing-in of deuteron (B1233211) disorder in quenched samples affects the thermal expansion, particularly the behavior of the b unit-cell parameter. ucl.ac.uk

High-pressure studies on this compound hydrates have revealed the formation of new crystalline phases. When an aqueous solution of this compound is subjected to high pressure, it can crystallize into different hydrated forms. For instance, at a pressure of 1.54 GPa, a previously unknown octahydrate of this compound (Na₂SO₄·8H₂O) was formed. researchgate.net The structure of this high-pressure phase is notable because the sulfate ions are directly coordinated to the sodium ions, which is similar to anhydrous thenardite but different from the heptahydrate and decahydrate where sodium ions are only coordinated by water molecules. researchgate.net

Other research has identified both mirabilite and a heptahydrate phase (Na₂SO₄·7H₂O) in the Ice-III pressure regime. usra.edu It is generally expected that applying pressure to highly hydrated salts will favor the formation of lower hydrates. researchgate.net The transformation of thenardite to mirabilite results in a significant volume expansion of about 314%, which can generate considerable pressure. researchgate.net

This compound Decahydrate (Mirabilite) Crystallography

Polymorphism and Phase Transitions in this compound Systems

Anhydrous this compound is known for its complex polymorphism, reportedly existing in at least five different crystalline forms, or polymorphs, designated as phases I, II, III, IV, and V. researchgate.net The stable form at room temperature is thenardite, which is phase V. researchgate.net

Upon heating, thenardite undergoes a phase transition to the high-temperature phase I at approximately 514 K (241 °C). researchgate.net This transition involves significant structural changes due to the disordering of the sodium sublattice. researchgate.net Phase I has a hexagonal crystal structure with the space group P6₃/mmc. researchgate.net The transition from phase V to phase I is a key feature of the this compound system. Differential scanning calorimetry (DSC) has been used to observe the five polymorphic transformations during heating cycles. researchgate.net The transitions between phases V, IV, and III occur at temperatures that are very close to each other. researchgate.net The transition from phase I to phase II is not reversible. researchgate.net

Known Polymorphs of Anhydrous this compound

| Phase | Common Name | Crystal System | Space Group | Stability/Transition Information | Source |

|---|---|---|---|---|---|

| Phase V | Thenardite | Orthorhombic | Fddd | Stable at room temperature. Transitions to Phase I at ~514 K. | researchgate.net |

| Phase IV | - | - | - | Metastable phase; transition from V to IV is close to the IV to III transition. | researchgate.net |

| Phase III | Metathenardite | - | - | Metastable below 185°C. | tue.nl |

| Phase II | - | - | Pbnm | Formed from the non-reversible transition from Phase I. | researchgate.netresearchgate.net |

| Phase I | - | Hexagonal | P6₃/mmc | High-temperature phase, stable above ~514 K. | researchgate.net |

Temperature-Dependent Polymorphic Transformations

This compound (Na₂SO₄) is known for its complex polymorphic behavior, existing in several crystalline forms, the stability of which is dependent on temperature. iucr.orgresearchgate.net Research has identified at least five polymorphs, commonly labeled I, II, III, IV, and V. iucr.org However, X-ray diffraction studies have confirmed the existence of phases I, II, III, and V, while the existence of phase IV remains less certain. iucr.org

The most common and stable phases under ambient and near-ambient conditions are the anhydrous form thenardite (Phase V) and the hydrated form mirabilite (Na₂SO₄·10H₂O). researchgate.netresearchgate.net Thenardite is the stable anhydrous phase at temperatures above 32.4°C. psu.edu Below this transition temperature, the stable phase is mirabilite. psu.eduresearchgate.net The transformation between these phases is a key factor in processes like the weathering of building materials.

High-temperature polymorphs include Phases I and II, which are stable at temperatures above 270°C and 225°C, respectively. psu.edu Phase III is generally considered a metastable form at room temperature. psu.eduresearchgate.net The transitions between these phases have been investigated using techniques such as Differential Scanning Calorimetry (DSC) and X-ray powder diffraction. iucr.orgresearchgate.net DSC studies have successfully observed all five polymorphic transformations in a heating cycle, including the irreversible transition from Phase I to Phase II. researchgate.net The transitions V→IV and IV→III can occur at very close temperatures, making them difficult to distinguish. researchgate.net

The following table summarizes the key polymorphic phases of this compound and their characteristics.

| Phase | Formula | Common Name | Stability Conditions | Crystal System (Phase V & III) |

| Phase V | Na₂SO₄ | Thenardite | Stable anhydrous form at room temperature and above 32.4°C. psu.eduresearchgate.net | Orthorhombic (Fddd) materialsproject.org |

| Mirabilite | Na₂SO₄·10H₂O | Glauber's Salt | Stable decahydrate form below 32.4°C. psu.edu | Monoclinic |

| Phase III | Na₂SO₄ | - | Metastable at room temperature. psu.eduresearchgate.net | Orthorhombic (Cmcm) materialsproject.org |

| Phase I | Na₂SO₄ | - | Stable at high temperatures (e.g., >270°C). psu.edu | Hexagonal |

| Heptahydrate | Na₂SO₄·7H₂O | - | Metastable phase. researchgate.netpsu.edu | Tetragonal |

Data compiled from multiple sources. researchgate.netpsu.eduresearchgate.netmaterialsproject.orgmaterialsproject.org

Supersaturation and Metastable Phases in this compound Crystallization

Supersaturation is the essential driving force for the nucleation and growth of this compound crystals from a solution. researchgate.net The level of supersaturation can be influenced by factors such as the rate of evaporation, with higher evaporation rates leading to higher supersaturation. researchgate.net The crystallization system of this compound is complex, capable of forming stable phases like thenardite and mirabilite, as well as metastable phases. researchgate.net

A significant metastable phase in the this compound system is the heptahydrate (Na₂SO₄·7H₂O). researchgate.netpsu.edu Studies have shown that upon cooling or evaporating a supersaturated this compound solution, the heptahydrate is often the first solid to form, rather than the stable mirabilite phase, especially in the absence of seed crystals. researchgate.netresearchgate.net This metastable heptahydrate has been observed during cooling and drying experiments. nih.gov

The degree of supersaturation plays a critical role in determining which phase crystallizes. High levels of supersaturation, which can occur in the micropores of materials like building stone, can lead to the non-equilibrium crystallization of anhydrous thenardite at temperatures below its normal transition point of 32.4°C. psu.eduresearchgate.net This phenomenon occurs because the high supersaturation provides enough energy to overcome the nucleation barrier for thenardite, preventing the formation of mirabilite. researchgate.net The crystallization pressure generated under such high supersaturation is a significant cause of damage to porous materials. psu.edunih.gov In contrast, mirabilite tends to crystallize at lower supersaturation ratios. psu.edu

Interfacial Crystallization and Growth Mechanisms of this compound

Influence of External Ions on this compound Crystallization Pathways

The crystallization of this compound can be significantly influenced by the presence of external ions or impurities in the solution. These ions can affect nucleation kinetics, crystal growth, and final crystal morphology. For instance, research on high-salinity wastewater has shown that organic impurities like dimethoxymethane (B151124) can hinder the crystallization of Na₂SO₄. mdpi.com This is achieved by widening the metastable zone width and increasing the induction period, which makes crystal nucleation more difficult. mdpi.com

The presence of other salts also has a pronounced effect. Sodium chloride (NaCl) is known to have a strong "salting out" effect on Na₂SO₄, which can alter crystallization dynamics. mdpi.com In more complex systems, the interaction of various ions can lead to unexpected outcomes. In the cryogenic crystallization of magnesium sulfate (MgSO₄) from brines containing NaCl, the addition of other impurity ions such as K⁺, Li⁺, or Ca²⁺ was found to reduce the amount of sodium incorporated into the final MgSO₄ crystals. mdpi.com This suggests that these external ions compete with Na⁺ for active sites on the surface of the growing crystals, effectively modifying the crystallization pathway and improving the purity of the product. mdpi.com

The table below outlines the observed effects of certain external substances on this compound crystallization.

| External Substance | Observed Effect on Na₂SO₄ Crystallization | Reference |

| Dimethoxymethane | Widens metastable zone, increases induction period, makes nucleation more difficult. | mdpi.com |

| Sodium Chloride (NaCl) | Exhibits a strong "salting out" effect. | mdpi.com |

| Polyethylene Glycol (PEG) | Can be used to induce "drowning-out" crystallization of anhydrous Na₂SO₄. | nih.gov |

Co-crystallization Phenomena in Multi-component Aqueous Systems

In aqueous systems containing multiple dissolved salts, this compound can participate in co-crystallization, forming complex double salts or mixed crystal phases. The specific crystalline product depends on the temperature and the relative concentrations of the components in the solution. ntnu.no

A notable example is the co-crystallization of this compound with sodium carbonate (Na₂CO₃), a phenomenon relevant in industrial processes like paper manufacturing. ntnu.no In this system, different solid phases can precipitate. Research has identified the formation of burkeite (a double salt with the approximate formula 2Na₂SO₄·Na₂CO₃) and another species referred to as dicarbonate (B1257347) (approximately 2Na₂CO₃·Na₂SO₄). ntnu.no The dicarbonate phase tends to form at temperatures between 110°C and 145°C when the molar ratio of carbonate to the total of carbonate and sulfate is within a narrow range (e.g., between 0.833 and 0.889 at 125-135°C). ntnu.no

This compound also co-crystallizes with salts like calcium sulfate (CaSO₄). Studies on the simultaneous crystallization of NaCl and CaSO₄ have shown that small, needle-like CaSO₄ particles can attach to the surface of larger NaCl crystals, forming agglomerates. tudelft.nl This interaction between different crystallizing species demonstrates the complexity of mineral formation in multi-component brines. researchgate.net

Atomic Force Microscopy (AFM) Investigations of Calcite Growth in this compound Solutions

In-situ Atomic Force Microscopy (AFM) has been a crucial tool for investigating the influence of this compound on the crystal growth of other minerals, such as calcite (CaCO₃), at the nanoscale. researchgate.netforth.gr These studies reveal that the presence of sulfate ions in solution has a complex, concentration-dependent effect on calcite growth kinetics and mechanisms. researchgate.net

At very low sulfate concentrations (≤0.5 mM), little to no effect on the calcite growth rate is observed. researchgate.netgeoscienceworld.org However, at moderately higher concentrations (e.g., 2 to 3 mM), the growth rate of calcite can actually increase. researchgate.net This is potentially due to the need for higher concentrations of calcium and carbonate to maintain constant supersaturation in the experiment. researchgate.net

At significantly higher sulfate concentrations (≥5 mM), the growth rate of calcite is substantially inhibited. researchgate.netgeoscienceworld.org AFM observations suggest that this inhibition is due to the incorporation of sulfate ions into the calcite crystal lattice. researchgate.net This incorporation is evidenced by a change in the height of newly grown crystal steps. While a pure calcite monolayer has a step height of approximately 3 Å, steps grown in high-sulfate solutions are about 1 Å higher (~4 Å). researchgate.netgeoscienceworld.orgresearchgate.net This change in step height and the alteration of the growth nuclei morphology suggest that the tetrahedral SO₄²⁻ anion is being integrated into the calcite surface, blocking further growth. researchgate.netgeoscienceworld.org At sulfate concentrations above 5 mM, the growth mechanism can shift from a layer-by-layer growth to surface roughening. researchgate.net

The table below summarizes the findings from AFM studies on the effect of this compound concentration on calcite growth.

| Na₂SO₄ Concentration | Effect on Calcite Growth Rate | Mechanistic Observation | Reference |

| ≤ 0.5 mM | No significant effect observed. | Step advancement is regular, similar to pure calcite growth. | researchgate.netgeoscienceworld.org |

| 2 - 3 mM | Growth rate increased. | - | researchgate.net |

| ≥ 5 mM | Growth rate substantially decreased. | Growth mechanism changes; new nuclei grow on top of existing ones. | researchgate.netgeoscienceworld.org |

| High Concentrations | - | Height of new growth steps increases by ~1 Å, indicating sulfate incorporation. | researchgate.netgeoscienceworld.orgresearchgate.net |

Theoretical Crystallography and Computational Modeling of this compound

Theoretical and computational methods are increasingly used to understand the complex structural and thermodynamic properties of this compound at an atomic level. These approaches complement experimental findings by providing insights into phenomena that are difficult to observe directly.

Crystal structure analysis has been performed using data from X-ray diffraction and refined using computational techniques like the Rietveld method. iucr.org Such studies help confirm the space groups and atomic arrangements of the different polymorphs, such as the orthorhombic structures of Phase V (Thenardite, space group Fddd) and Phase III (space group Cmcm). materialsproject.orgmaterialsproject.org These models describe the coordination environments of the sodium and sulfate ions, including Na-O and S-O bond lengths and the geometry of the NaO₆ octahedra and SO₄ tetrahedra. materialsproject.orgmaterialsproject.org

More advanced computational techniques, such as those based on Density Functional Theory (DFT) and Machine Learning Interatomic Potentials (MLIPs), are used to model the behavior of this compound in aqueous solutions. acs.org While highly accurate, ab initio molecular dynamics are limited to short timescales. acs.org MLIPs, trained on DFT data, overcome this limitation, allowing for longer simulations to study properties like ion hydration and pairing with DFT-level accuracy. acs.org

Recent modeling of aqueous Na₂SO₄ using an MLIP has provided detailed insights into the hydration structure of sodium and sulfate ions. acs.org These simulations show that at low concentrations (0.1 M), the sulfate ion is strongly solvated, which leads to the stabilization of solvent-separated ion pairs over contact ion pairs. acs.org Furthermore, computational analysis of the minimum energy pathway revealed that the coordination of two sodium ions to a single sulfate ion is a sequential, multi-step process. acs.org These theoretical models are essential for understanding the fundamental thermodynamics and kinetics that govern the behavior of this compound in complex environments. acs.org

Density Functional Theory (DFT) for the Study of Elastic Properties of this compound Crystals

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the elastic properties of crystalline materials, including this compound (Na₂SO₄). These theoretical studies provide fundamental insights into the mechanical stability, stiffness, and anisotropic behavior of this compound crystals under various conditions.

Research employing DFT with van der Waals corrections, such as the DFT-D3(BJ) and rev-vdW-DF2 functionals, has been utilized to compute the full set of elastic constants for molecular crystals. researchgate.net This approach has demonstrated good agreement with experimental data and is crucial for understanding how mechanical deformations impact the properties of these materials. researchgate.net

A specific study on the orthorhombic phase V of this compound (thenardite, space group Fddd) used DFT with the HSE06 hybrid functional to explore its elastic properties under pressure. nih.govresearchgate.net The investigation aimed to understand the material's mechanical characteristics, particularly for applications like thermoluminescent dosimeters. nih.govresearchgate.net The results revealed that as pressure increases up to 15 GPa, significant structural changes occur that alter the material's plasticity and elasticity. nih.gov A key finding was the identification of a critical pressure point at approximately 12 GPa, where the this compound crystal transitions from a plastic to a brittle state. nih.govresearchgate.net This research provides detailed mechanisms governing the crystal's deformation under pressure and explores potential phase transitions that affect its electronic and elastic properties. nih.govresearchgate.net

The Materials Project, a computational materials science database, provides DFT-calculated elastic properties for the orthorhombic (Fddd) phase of this compound. arxiv.org These calculations offer a comprehensive look at the material's stiffness tensor, which describes the material's response to an applied stress. From this tensor, various isotropic elastic moduli are derived.

Table 1: DFT-Calculated Elastic Properties of Orthorhombic this compound (Fddd)

This interactive table provides the stiffness tensor and derived isotropic elastic properties for this compound based on DFT calculations.

| Property | Value (GPa) |

| Stiffness Tensor (Cᵢⱼ) | |

| C₁₁ | 67 |

| C₁₂ | 17 |

| C₁₃ | 24 |

| C₂₂ | 103 |

| C₂₃ | 29 |

| C₃₃ | 77 |

| C₄₄ | 24 |

| Isotropic Elastic Properties | |

| Bulk Modulus (K) | 44 |

| Shear Modulus (G) | 33 |

| Young's Modulus (E) | 81 |

| Universal Anisotropy (Aᵘ) | 1.83 |

| Poisson's Ratio (ν) | 0.23 |

Source: Materials Project. arxiv.org

Molecular Orbital Studies of this compound Dissolution Processes

Understanding the dissolution of this compound in water at a molecular level is crucial for controlling crystallization and hydration processes. While direct molecular orbital studies are complex, classical molecular dynamics (MD) simulations, which are informed by similar principles of interatomic potentials, provide detailed insights into the structural arrangement of ions and water molecules during dissolution.

MD simulations of aqueous this compound solutions reveal the formation of distinct hydration shells around both the sodium (Na⁺) and sulfate (SO₄²⁻) ions. ebner-co.de These shells represent the ordered arrangement of water molecules in the immediate vicinity of the ions. The structure of the solution can be precisely described by analyzing radial distribution functions (RDFs), which give the probability of finding an atom at a certain distance from a reference atom. ebner-co.de

One study using the TIP3P water model found that in a 0.1191 mol/dm³ solution, the first hydration shell of the sodium ion is well-defined. ebner-co.de Similarly, the larger, divalent sulfate anion also organizes surrounding water molecules, forming moderate, mostly electrostatic hydrogen bonds with them. ebner-co.de Further analysis using machine learning interatomic potentials (MLIP) trained on DFT data corroborates these findings, showing that at low concentrations (0.1 M), the sulfate ion is strongly solvated. arxiv.org This strong solvation leads to the stabilization of solvent-separated ion pairs over direct contact ion pairs. arxiv.org The process of two sodium ions coordinating with a sulfate ion is shown to be a sequential, multistep process. arxiv.org

The dual solubility behavior of this compound—increasing up to 32.38°C and then decreasing—has been investigated by analyzing Na₂SO₄-water clusters. psu.edu Dynamic light scattering experiments show that these clusters grow as the concentration increases toward the solubility transition temperature and then decrease in size at higher temperatures. psu.edu

Table 2: Hydration Shell Structure of Sodium and Sulfate Ions in Aqueous Solution

This interactive table summarizes average distances and coordination numbers for the hydration of sodium and sulfate ions as determined by molecular dynamics simulations.

| Ion Pair | Feature | Average Distance (nm) | Coordination Number (Water Molecules) |

| Sodium Ion (Na⁺) | 1st Hydration Shell (Na-O) | 0.24 | ~6 |

| 2nd Hydration Shell (Na-O) | 0.56 | 26.25 | |

| Sulfate Ion (SO₄²⁻) | 1st Hydration Shell (S-O) | 0.32 | N/A |

| Hydrogen Atoms around S | 0.30 | 8.1 |

Source: Nieszporek, K., & Nieszporek, J. ebner-co.de

Multi-scale Representation and Analysis of this compound Mesoscale Characteristics

Mesoscale science bridges the gap between the atomic/molecular scale and the macroscopic world, focusing on complex structures and phenomena that occur at an intermediate length scale (typically nanometers to micrometers). mdpi.com In the context of this compound, mesoscale analysis is critical for understanding crystallization, hydration/dehydration dynamics, and the resulting material properties.

Research has shown that the crystallization of this compound from a solution involves the formation of mesoscale structures that dictate the final crystal phase and morphology. psu.edu Both the anhydrous form, thenardite (Na₂SO₄), and the decahydrate, mirabilite (Na₂SO₄·10H₂O), can precipitate directly from a solution at room temperature. psu.edu The relative proportion of each phase is strongly influenced by the evaporation rate and relative humidity (RH), with thenardite becoming the dominant phase at lower RH. psu.edu The morphology of the resulting crystals provides clues about the conditions during their formation; for instance, different crystal shapes can indicate higher supersaturation ratios and crystallization pressures for thenardite compared to mirabilite. psu.edu

Environmental Scanning Electron Microscope (E-SEM) observations have provided direct insight into dynamic mesoscale processes. When large crystals of anhydrous this compound are exposed to water vapor, they don't hydrate (B1144303) uniformly. Instead, a skin of this compound decahydrate initially forms on the surface. publicationslist.org This mesoscale feature acts as a barrier, preventing complete hydration of the crystal's interior until enough liquid water is present to dissolve it. publicationslist.org

Conversely, the dehydration of this compound decahydrate results in the formation of sub-micron aggregates of anhydrous this compound. publicationslist.org This process transforms a single crystal into a porous, high-surface-area structure composed of many smaller particles. publicationslist.org If this fine-grained structure is not dissolved, subsequent hydration-dehydration cycles occur rapidly throughout the porous network. publicationslist.org This behavior highlights how mesoscale characteristics, once established, govern the material's response to environmental changes.

Table 3: Summary of Observed Mesoscale Phenomena in this compound

This interactive table outlines various mesoscale characteristics and the conditions under which they are observed.

| Mesoscale Phenomenon | Description | Conditions |

| Phase Competition | Thenardite (Na₂SO₄) and mirabilite (Na₂SO₄·10H₂O) co-precipitate from solution. | Room temperature (20°C); proportion varies with RH. psu.edu |

| Hydration Skin | A surface layer of decahydrate forms on an anhydrous crystal. | Exposure of anhydrous this compound to water vapor. publicationslist.org |

| Aggregate Formation | Decahydrate breaks down into sub-micron aggregates of anhydrous salt. | Dehydration of this compound decahydrate. publicationslist.org |

| Porous Structure | A high-surface-area, porous salt structure is formed after a dehydration cycle. | Subsequent hydration-dehydration cycles without dissolution. publicationslist.org |